molecular formula C11H11FO4 B1310009 4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid CAS No. 49800-56-8

4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid

Cat. No. B1310009
CAS RN: 49800-56-8
M. Wt: 226.2 g/mol
InChI Key: STRZAYFOSFZMGO-UHFFFAOYSA-N
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Description

“5-Fluoro-2-methoxyphenylboronic acid” and “2-Fluoro-5-methoxyphenylboronic acid” are laboratory chemicals . They are used in research and development and are not intended for medicinal, household, or other uses .


Synthesis Analysis

These compounds are used as reactants in various chemical reactions. For example, they are involved in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular formula for these compounds is FC6H3(OCH3)B(OH)2 .


Chemical Reactions Analysis

These compounds are involved in various chemical reactions, including Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, and the synthesis of 9,10-diarylanthracenes for use as molecular switches .


Physical And Chemical Properties Analysis

These compounds are solid at room temperature. The melting point of “5-Fluoro-2-methoxyphenylboronic acid” is between 144-153 °C . The melting point of “2-Fluoro-5-methoxyphenylboronic acid” is between 194-196 °C .

Scientific Research Applications

Crystallography and Molecular Structure

  • Crystal Structure Analysis : The study by Nayak et al. (2013) provides detailed crystallographic data of a related compound, showing the spatial arrangement and hydrogen bonding that could inform the design of new molecules with specific properties for scientific research (Nayak et al., 2013).

Analytical Chemistry

  • Development of Sensitive ELISA : Zhang et al. (2008) describe the synthesis of haptens closely related to 4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid for the development of an enzyme-linked immunosorbent assay (ELISA), demonstrating its application in detecting insecticide residues in fruit samples (Zhang et al., 2008).

Fluorescence Studies

  • Fluorescence Quenching Studies : Research on boronic acid derivatives closely related to the target compound has shown how these molecules interact with anilines, providing insights into fluorescence quenching mechanisms that can be applied in developing fluorescent probes and sensors (Geethanjali et al., 2015).

Synthetic Chemistry

  • Synthetic Applications : The work by Pimenova et al. (2003) on synthesizing and reacting various derivatives provides insights into the chemical reactivity of the core structure, which can be useful in synthesizing new drugs or materials with specific functions (Pimenova et al., 2003).

Biological Applications

  • Antimicrobial Activity : Research into novel Schiff bases using derivatives has shown significant antimicrobial activity, suggesting that similar structures, including this compound, could be explored for potential antibacterial and antifungal applications (Puthran et al., 2019).

Molecular Docking and Drug Design

  • Drug Design Insights : Studies involving molecular docking and structural analysis of related compounds provide valuable information for the design of new molecules with potential therapeutic applications, highlighting the importance of this compound in medicinal chemistry research (Vanasundari et al., 2018).

Safety and Hazards

These compounds are harmful if swallowed. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c1-16-10-4-2-7(12)6-8(10)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRZAYFOSFZMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424656
Record name 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49800-56-8
Record name 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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